2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol
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Overview
Description
2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol is an organic compound with the molecular formula C15H17NO2. It is known for its unique structure, which includes a methoxy group and a phenol group connected through a methyl bridge to an aniline derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol typically involves the reaction of 2-methoxyphenol with 4-methylbenzylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-methylphenol: Known for its use in the preparation of renewable bis(cyanate) esters.
2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol: An azaresveratrol analog with potential biological activities.
Uniqueness
2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a methoxy group, phenol group, and aniline derivative makes it a versatile compound for various applications .
Properties
Molecular Formula |
C15H17NO2 |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
2-methoxy-6-[(4-methylanilino)methyl]phenol |
InChI |
InChI=1S/C15H17NO2/c1-11-6-8-13(9-7-11)16-10-12-4-3-5-14(18-2)15(12)17/h3-9,16-17H,10H2,1-2H3 |
InChI Key |
WCOSRHLLKLBDJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=C(C(=CC=C2)OC)O |
Origin of Product |
United States |
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